5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one
Description
This compound is a pyrimidin-4(3H)-one derivative featuring a 5,6-dimethyl substitution on the pyrimidinone core and a 2-oxoethylpyrrolidine side chain modified with a pyrazin-2-yloxy group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₈H₂₂N₆O₃, with a molecular weight of 370.41 g/mol.
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-12(2)19-10-21(16(11)23)9-15(22)20-6-3-13(8-20)24-14-7-17-4-5-18-14/h4-5,7,10,13H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLFMTNXHVYRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one, with CAS Number 2034321-26-9, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H19N5O3
- Molecular Weight : 329.3538 g/mol
- SMILES Representation : O=C(N1CCC(C1)Oc1cnccn1)Cn1cnc(c(c1=O)C)
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of pyrimidine derivatives with specific functional groups. Recent methodologies focus on green chemistry principles, utilizing eco-friendly catalysts to enhance yield and reduce environmental impact .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including our compound of interest. The compound has been tested against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 5,6-Dimethyl-Pyrimidine | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
The inhibition of COX enzymes by this compound suggests a significant anti-inflammatory effect, comparable to established drugs like celecoxib .
Antiviral Activity
In addition to its anti-inflammatory properties, preliminary studies indicate that pyrimidine derivatives exhibit antiviral activity. For example, related compounds have shown effectiveness against HIV and other viral infections with varying IC50 values . The specific mechanism often involves the inhibition of viral replication processes.
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the pyrimidine core and the introduction of substituents like pyrazinyl and pyrrolidinyl groups enhance biological activity. Electron-donating groups generally improve potency against both COX enzymes and viral targets .
Case Studies
- In Vivo Studies : In animal models, compounds similar to the target have demonstrated significant reductions in inflammation markers and improved recovery times post-injury when compared to control groups treated with indomethacin .
- Cellular Studies : In vitro assays using RAW264.7 macrophage cells showed that treatment with the compound led to decreased expressions of iNOS and COX-2 mRNA levels, further supporting its role as an anti-inflammatory agent .
Scientific Research Applications
Research has demonstrated that derivatives of pyrimidine compounds exhibit promising antiviral properties. For instance, compounds similar to 5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyrimidin-4(3H)-one have shown efficacy against various viral infections.
Case Studies
- HIV Inhibition : A study indicated that similar pyrimidine derivatives effectively inhibited HIV replication in vitro, showcasing IC values in the nanomolar range. Such findings suggest that modifications to the pyrimidine structure can lead to enhanced antiviral activity against retroviruses .
- Influenza Virus : Another investigation highlighted the potential of pyrimidine derivatives in inhibiting influenza virus strains, with specific compounds demonstrating significant antiviral effects at low concentrations .
Anticancer Applications
The compound has also been explored for its anticancer properties, particularly as a selective inhibitor of the PI3K (phosphoinositide 3-kinase) pathway, which is crucial in cancer cell proliferation and survival.
Case Studies
- Inhibition of Tumor Growth : Research has shown that compounds structurally related to this compound can inhibit tumor growth in various cancer models by targeting the PI3K pathway .
- Selectivity Against Cancer Cells : A study found that specific modifications to the compound enhanced its selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index for potential drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- 5-(3,4-Dimethylphenyl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 496038-32-5): Replaces the pyrimidinone core with a sulfur-containing thieno[2,3-d]pyrimidinone. Molecular weight: 367.46 g/mol (C₂₀H₂₁N₃O₂S) .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
- 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 50e): Features a pyrido[3,4-d]pyrimidinone core, which expands the π-conjugated system compared to pyrimidinone. Substituted with a piperidine-ethylpyrazole side chain, enhancing steric bulk and hydrophobicity. Yield: 43% via reductive amination .
Side Chain Variations
Pyrrolidine/Piperidine-Based Side Chains
- 3-((5-((2-Oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (Compound 18): Uses a piperidine-2-oxoethyl group linked via an oxadiazole-thioether bridge. Demonstrated anti-proliferative activity in cancer cell lines (IC₅₀ values: 0.8–2.1 µM) .
- 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 44g):
Pyrazine/Oxadiazole Modifications
- 6-(5-Methylpyrazin-2-yl)-2-(methylthio)pyrimidin-4(3H)-one (CAS 2098096-10-5): Simplifies the side chain to a methylpyrazine group directly attached to the pyrimidinone core. Molecular weight: 234.25 g/mol (C₁₀H₁₀N₄OS), with higher solubility due to reduced steric hindrance .
Key Structural and Functional Insights
- Pyrazine vs.
- Dimethyl Substitution: The 5,6-dimethyl groups on the pyrimidinone core increase logP values by ~0.5–1.0 units, favoring blood-brain barrier penetration .
- Synthetic Challenges : Bulky side chains (e.g., pyrazin-2-yloxy-pyrrolidine) reduce reaction yields (~40%) compared to simpler analogs (~60–75%) .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what key reaction conditions influence yield?
The compound is typically synthesized via multi-step reactions involving pyrimidinone and pyrrolidine intermediates. Key steps include:
- Nucleophilic substitution to introduce the pyrazine-pyrrolidine moiety.
- Coupling reactions (e.g., alkylation or acylation) to attach the 2-oxoethyl group.
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane are critical for achieving high yields (~50–60%) .
- Temperature control : Reactions often require heating to 50–80°C to facilitate intermediate formation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and crystallographic methods is recommended:
Q. What analytical techniques are used to identify key functional groups in this compound?
Q. What safety protocols are recommended for handling this compound during synthesis?
Q. How can researchers detect and mitigate common impurities in the final product?
- HPLC with UV detection : Monitors for unreacted intermediates (e.g., pyrazin-2-yloxy derivatives).
- Recrystallization : Ethanol/water mixtures effectively remove polar byproducts .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency .
- Reaction stoichiometry : A 1.2:1 molar ratio of pyrazine-pyrrolidine to pyrimidinone precursor reduces unreacted starting material .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What strategies address discrepancies in spectroscopic data during structural characterization?
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to screen for activity, given the pyrazolopyrimidine scaffold’s affinity for ATP-binding pockets .
- Docking studies : Model interactions with target proteins (e.g., PI3K or mTOR) using PyMOL or AutoDock, guided by X-ray crystallographic data .
Q. What experimental designs are suitable for comparative studies of derivatives?
Q. How can regioselectivity challenges in modifying the pyrimidinone core be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
